molecular formula C11H11NO4 B3013054 N-1,3-Benzodioxol-5-YL-3-oxobutanamide CAS No. 35493-00-6

N-1,3-Benzodioxol-5-YL-3-oxobutanamide

Cat. No.: B3013054
CAS No.: 35493-00-6
M. Wt: 221.212
InChI Key: GNHMASLUAKCYBK-UHFFFAOYSA-N
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Description

N-1,3-Benzodioxol-5-YL-3-oxobutanamide is a chemical compound with the molecular formula C11H11NO4 It is known for its unique structure, which includes a benzodioxole ring fused to an oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

This is followed by bromination of the resulting compound with N-bromosuccinimide (NBS) . The reaction conditions often include the use of palladium-catalyzed amination with catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base .

Industrial Production Methods

Industrial production methods for N-1,3-Benzodioxol-5-YL-3-oxobutanamide are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-1,3-Benzodioxol-5-YL-3-oxobutanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the oxobutanamide moiety.

    Substitution: The benzodioxole ring can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens (e.g., bromine) and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-1,3-Benzodioxol-5-YL-3-oxobutanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1,3-Benzodioxol-5-YL-3-oxobutanamide is unique due to its specific combination of the benzodioxole ring and oxobutanamide moiety

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-7(13)4-11(14)12-8-2-3-9-10(5-8)16-6-15-9/h2-3,5H,4,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHMASLUAKCYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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